Potassium bis(trifluoromethanesulfonyl)imide

Catalog No.
S3318833
CAS No.
90076-67-8
M.F
C2F6KNO4S2
M. Wt
319.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium bis(trifluoromethanesulfonyl)imide

CAS Number

90076-67-8

Product Name

Potassium bis(trifluoromethanesulfonyl)imide

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)azanide

Molecular Formula

C2F6KNO4S2

Molecular Weight

319.25 g/mol

InChI

InChI=1S/C2F6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1

InChI Key

KVFIZLDWRFTUEM-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+]

Electrochemistry and Battery Research:

K-TFSI is a valuable electrolyte component in lithium-ion batteries due to its high thermal stability, wide electrochemical window, and good ionic conductivity. These properties allow for batteries with improved safety, higher operating voltages, and potentially greater energy densities []. Research explores K-TFSI in various battery chemistries, including lithium metal batteries, for their potential to overcome limitations of conventional lithium-ion systems [].

Ionic Liquids and Material Science:

K-TFSI is a precursor for the synthesis of ionic liquids, which are salts with liquid properties at room temperature. These ionic liquids containing the TFSI anion exhibit desirable properties like high thermal stability, good conductivity, and tunable miscibility with other materials. Researchers utilize K-TFSI-based ionic liquids in various applications, including electrolytes for fuel cells, lubricants, and catalysts for organic reactions [, ].

Potassium bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C₂F₆KNO₄S and a molecular weight of 319.24 g/mol. It appears as a white to almost white powder or crystalline solid. This compound is notable for its high thermal stability and solubility in polar solvents, making it useful in various chemical applications. It is classified as corrosive and requires careful handling in laboratory settings due to its potential hazards .

, primarily involving nucleophilic substitutions and deprotonation reactions. The trifluoromethanesulfonyl group is a strong leaving group, which facilitates reactions with nucleophiles. For instance, it can react with amines to form sulfonamide derivatives. Additionally, it can undergo hydrolysis under specific conditions, leading to the formation of trifluoromethanesulfonic acid and potassium hydroxide .

Potassium bis(trifluoromethanesulfonyl)imide can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting potassium hydroxide with trifluoromethanesulfonic anhydride.
  • Neutralization: Neutralizing trifluoromethanesulfonic acid with potassium carbonate or potassium bicarbonate also yields this compound.
  • Ionic Exchange: An alternative method involves ion exchange processes where a suitable imide salt is treated with potassium salts .

These synthesis methods allow for the production of high-purity potassium bis(trifluoromethanesulfonyl)imide suitable for industrial applications.

Potassium bis(trifluoromethanesulfonyl)imide has a range of applications across various fields:

  • Electrolytes: It is widely used as an electrolyte in lithium-ion batteries and supercapacitors due to its ionic conductivity and thermal stability.
  • Catalysis: The compound serves as a catalyst in organic synthesis, particularly in reactions requiring strong electrophiles.
  • Flavor and Fragrance Intermediates: It is utilized in the production of flavoring agents and fragrances due to its chemical reactivity .
  • Material Science: Its properties make it suitable for use in advanced materials, including polymers and coatings .

Studies on the interactions of potassium bis(trifluoromethanesulfonyl)imide focus on its behavior in various solvent systems and its compatibility with other ionic compounds. Research indicates that it can enhance the solubility of certain metal salts, thereby improving their electrochemical performance in battery applications. Additionally, investigations into its interactions with biological molecules suggest potential uses in drug formulation and delivery systems .

Several compounds share structural or functional similarities with potassium bis(trifluoromethanesulfonyl)imide:

Compound NameMolecular FormulaKey Features
Lithium bis(trifluoromethanesulfonyl)imideC₂F₆LiNO₄SUsed extensively as an electrolyte; higher ionic conductivity compared to potassium salt.
Sodium bis(trifluoromethanesulfonyl)imideC₂F₆NaNO₄SSimilar applications; often used where sodium ions are preferred over potassium ions.
Ammonium bis(trifluoromethanesulfonyl)imideC₂F₆H₄NNO₄SUsed in ionic liquids; exhibits unique solvation properties not present in alkali metal salts.

Potassium bis(trifluoromethanesulfonyl)imide stands out due to its specific ionic properties and stability under thermal conditions, making it particularly valuable in battery technologies compared to its lithium counterpart .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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